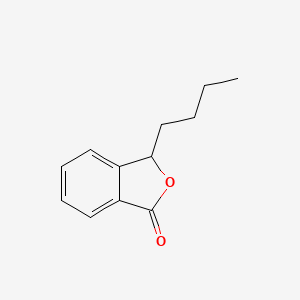

ブチルフタリド

概要

説明

酪酸ブチルは、3-n-酪酸ブチルとしても知られており、セリ(Apium graveolens)の種子から抽出された化学化合物です。無色から淡黄緑色の油で、強いセロリの香りがあります。 酪酸ブチルは、特に脳虚血や脳卒中の治療における潜在的な治療効果により、注目を集めています .

科学的研究の応用

作用機序

酪酸ブチルは、複数のメカニズムを通じてその効果を発揮します。

脳血流の調節: 脳への血流を改善し、虚血性損傷の程度を軽減します.

神経損傷の軽減: 酪酸ブチルは、炎症性経路と酸化ストレスを阻害することで神経損傷を軽減します.

シグナル伝達経路の活性化: この化合物は、神経保護と修復に重要な役割を果たすネトリン/DCC/VEGFシグナル伝達経路を活性化します.

生化学分析

Biochemical Properties

Butylphthalide interacts with various enzymes, proteins, and other biomolecules. It plays a role in different pathophysiological processes, including acting as an antioxidant, anti-inflammatory, anti-apoptotic, and anti-thrombotic agent . It also provides mitochondrial protection .

Cellular Effects

Butylphthalide has significant effects on various types of cells and cellular processes. It has been shown to reduce intracellular reactive oxygen species (ROS) in osteoclasts . It also influences cell function by inhibiting the MAPK and NFATc1 signaling pathways, and downregulating the key genes and proteins of osteoclasts .

Molecular Mechanism

Preclinical data suggest that Butylphthalide could act on multiple links of cerebral ischemia pathology and play a protective role on cerebral infarction through anti-inflammation, antioxidation, anti-apoptosis, and microcirculation protection .

Metabolic Pathways

Butylphthalide is involved in various metabolic pathways. It undergoes extensive metabolism in humans, with the major metabolites in human plasma being 3-OH-NBP, 10-OH-NBP, 10-CO-NBP, 11-COOH-NBP .

準備方法

合成経路と反応条件

酪酸ブチルの調製には、いくつかのステップが含まれます。

イソベンゾフランオンジメチルホスホネートの調製: このステップでは、o-カルボキシベンズアルデヒドを初期原料として使用し、炭酸塩条件下でジメチルホスファイトと反応させて、高純度のイソベンゾフランオンジメチルホスホネートを生成します。

ブチレンフタリドの調製: イソベンゾフランオンジメチルホスホネートは、n-ブチルアルデヒドと反応してブチレンフタリドを得ます。

水素化と蒸留: ブチレンフタリドは加圧水素化を受け、蒸留によって最終生成物が得られます.

工業生産方法

酪酸ブチルの工業生産は、同様の合成経路に従いますが、大規模生産に合わせて最適化されています。このプロセスは、高温反応や無水および無酸素条件を必要としないため、より安全でエネルギー効率が高くなっています。 この方法は、最終生成物の高収率と高純度を保証します .

化学反応の分析

反応の種類

酪酸ブチルは、以下を含むさまざまな化学反応を受けます。

酸化: 酪酸ブチルは、3-ヒドロキシ-酪酸ブチルや10-ヒドロキシ-酪酸ブチルなどのさまざまな代謝産物に酸化される可能性があります.

還元: この化合物は、特定の条件下で還元されて、異なる生成物を生じさせることができます。

置換: 酪酸ブチルは、官能基が他の官能基に置き換えられる置換反応に参加することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素や過マンガン酸カリウムなどがあります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 特定の置換反応に応じて、さまざまな触媒や溶媒が使用されます。

主要な生成物

これらの反応から生成される主要な生成物には、酪酸ブチルのさまざまなヒドロキシル化およびカルボキシル化誘導体が含まれます .

科学研究アプリケーション

酪酸ブチルは、幅広い科学研究アプリケーションを持っています。

化学: これは、他の化学化合物の合成における前駆体として使用されます。

生物学: 研究では、酪酸ブチルが神経保護効果を持ち、神経損傷と修復メカニズムを研究するために使用できることが示されています.

類似化合物との比較

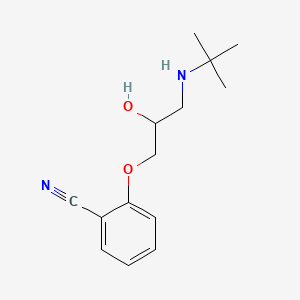

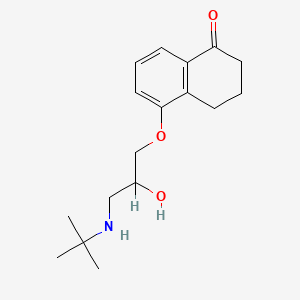

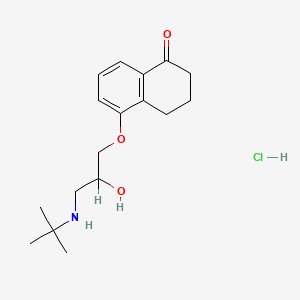

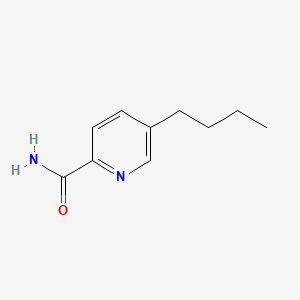

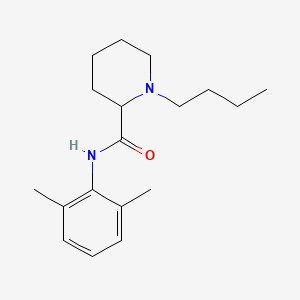

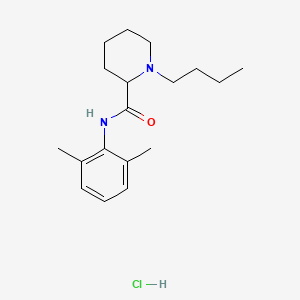

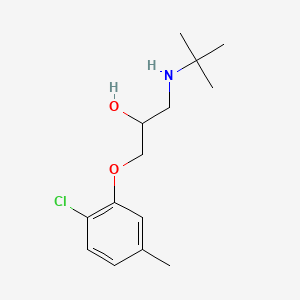

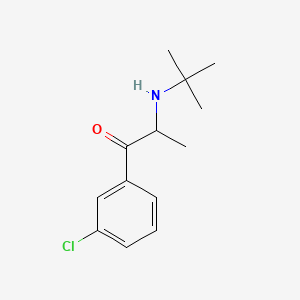

酪酸ブチルは、特定の治療効果と作用機序により、他の類似化合物とは異なります。類似の化合物には、以下が含まれます。

フタリド: 構造的に類似していますが、生物学的活性は異なる関連化合物。

セダノリド: セリ油のもう1つの成分で、独特の香りや味の特徴を持っています.

エダラボン: 脳卒中の治療に使用される神経保護薬ですが、作用機序は異なります.

酪酸ブチルは、特に脳虚血と脳卒中の治療における多面的治療効果により、際立っています。

特性

IUPAC Name |

3-butyl-3H-2-benzofuran-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-2-3-8-11-9-6-4-5-7-10(9)12(13)14-11/h4-7,11H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJXMNVQARNZTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1C2=CC=CC=C2C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50863687 | |

| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless, oily liquid; warm-spicy herbaceous aroma | |

| Record name | 3-n-Butylphthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

177.00 to 178.00 °C. @ 15.00 mm Hg | |

| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Slightly soluble in water; soluble in oil, soluble (in ethanol) | |

| Record name | 3-n-Butylphthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.068-1.074 | |

| Record name | 3-n-Butylphthalide | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1160/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

6066-49-5, 3413-15-8 | |

| Record name | Butylphthalide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6066-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butylphthalide [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006066495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butylphthalide | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12749 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1(3H)-Isobenzofuranone, 3-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50863687 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-butylphthalide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.455 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYLPHTHALIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/822Q956KGM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (S)-3-Butyl-1(3H)-isobenzofuranone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032064 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Butylphthalide in protecting against ischemia-reperfusion injury?

A1: Butylphthalide appears to enhance antioxidant activity. Studies in rats have shown that Butylphthalide significantly increases Superoxide Dismutase (SOD) activity and decreases Malondialdehyde (MDA) levels, indicating a reduction in oxidative stress [].

Q2: How does Butylphthalide impact inflammatory responses after acute myocardial infarction?

A2: Research suggests Butylphthalide regulates the Protein Kinase B/Nuclear factor E2-related factor 2 (Akt/Nrf2) signaling pathway. This regulation inhibits the expression of inflammatory markers like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), thereby reducing inflammation and myocardial apoptosis [].

Q3: Does Butylphthalide affect autophagy in cells treated with amyloid-beta (Aβ)?

A3: Yes, studies using Aβ-treated U87 cells (a glioblastoma cell line) indicate that Butylphthalide inhibits reactive oxygen species (ROS)-mediated autophagic cell death. This inhibition likely contributes to its neuroprotective effects [].

Q4: Can Butylphthalide influence the expression of nerve growth factors?

A4: Yes, studies show Butylphthalide can upregulate the expressions of Brain-Derived Neurotrophic Factor (BDNF) and Nerve Growth Factor (NGF) at the genetic transcription level in rat models of cerebral ischemia [, ].

Q5: What is the molecular formula and weight of Butylphthalide?

A5: The molecular formula of Butylphthalide is C12H14O2, and its molecular weight is 190.24 g/mol.

Q6: Are there studies on the stability of Butylphthalide in different formulations?

A6: While specific formulation studies are limited in the provided abstracts, research indicates Butylphthalide is available as an injectable solution and soft capsules for oral administration, suggesting successful formulation strategies [, , , ].

Q7: Can enzymes be used to catalyze reactions involving Butylphthalide?

A7: Yes, lipase Novozyme 435 has demonstrated high efficiency in catalyzing the asymmetric acylation and enantioselective transesterification of Butylphthalide in organic solvents [, ].

Q8: How do different doses of Butylphthalide affect its protective effects against brain ischemia?

A9: Studies in rat models of global cerebral ischemia show that Butylphthalide provides neuroprotection in a dose-dependent manner, with the 3.0 mg/kg dose demonstrating the most significant effects on blood-brain barrier permeability [].

Q9: What is the recommended route of administration for Butylphthalide in clinical trials?

A10: Clinical trials have explored both intravenous and oral administration of Butylphthalide. Intravenous administration is typically used in the acute phase of stroke, followed by oral administration for long-term treatment [, , ].

Q10: Has research shown any impact of Butylphthalide on biomarkers in stroke patients?

A11: Yes, a prospective cohort study revealed that Butylphthalide combined with conventional treatment decreased MMP-9 levels and increased Vascular Endothelial Growth Factor (VEGF) levels in patients with stroke, suggesting potential beneficial effects on vascular remodeling [].

Q11: What are the primary in vitro models used to study the effects of Butylphthalide?

A12: Researchers frequently use PC12 cells (derived from a rat adrenal gland tumor) and RAW264.7 cells (a mouse macrophage cell line) to investigate the neuroprotective effects of Butylphthalide in the context of oxidative stress and inflammation [].

Q12: What animal models are commonly employed in Butylphthalide research?

A13: Rat models of cerebral ischemia (induced by middle cerebral artery occlusion) are widely used to study the neuroprotective effects of Butylphthalide in vivo. Researchers also utilize rat models of vascular dementia and Alzheimer's disease to investigate the therapeutic potential of Butylphthalide in these conditions [, , , , ].

Q13: What have clinical trials revealed about the efficacy of Butylphthalide in acute ischemic stroke?

A14: A Phase III, multicenter, randomized, double-blind, controlled trial demonstrated that 14 days of treatment with Butylphthalide significantly improved neurological function in acute ischemic stroke patients compared to ozagrel (a selective thromboxane A2 synthetase inhibitor) [].

Q14: What is the safety profile of Butylphthalide based on clinical trials?

A15: Clinical trials have shown that intravenous administration of Butylphthalide is generally safe and well-tolerated. The most common adverse event reported was elevated alanine aminotransferase, which was mild and transient [, , ].

Q15: Are there any ongoing investigations into targeted delivery strategies for Butylphthalide?

A15: The provided research does not delve into specific drug delivery and targeting strategies for Butylphthalide. This area presents an opportunity for future research to enhance its therapeutic efficacy and potentially reduce off-target effects.

Q16: What analytical methods are commonly used to quantify Butylphthalide levels?

A16: While specific quantification methods are not detailed in the abstracts, techniques like High-Performance Liquid Chromatography (HPLC) are likely employed due to their sensitivity and suitability for analyzing drug concentrations in biological samples.

Q17: What is the origin of Butylphthalide as a potential therapeutic agent?

A19: Butylphthalide is a natural compound initially extracted from the seeds of celery (Apium graveolens). Its traditional use and promising pharmacological properties have led to its development as a potential therapeutic agent for stroke and other neurological disorders [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[[(2S,4S,5R)-4-[(2R,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-sulfooxyoxan-2-yl]oxy-5-(hydroxymethyl)pyrrolidin-1-ium-2-carbonyl]amino]ethanesulfonic acid](/img/structure/B1668045.png)

![1-phenyl-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1668064.png)